molecular formula C18H18F2N4O2S B2758565 N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1013798-28-1

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2758565
CAS RN: 1013798-28-1
M. Wt: 392.42
InChI Key: OPNARYVCCXDNTG-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18F2N4O2S and its molecular weight is 392.42. The purity is usually 95%.
BenchChem offers high-quality N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

A study by Palkar et al. (2017) designed and synthesized novel analogs of pyrazole-5-one derivatives derived from 2-aminobenzothiazole. Among the series tested, certain compounds displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for cytotoxic activity against mammalian cell lines, showing antibacterial activity at non-cytotoxic concentrations.

Structural Applications in Crystal Engineering

The work by Wang et al. (2014) focused on novel crystals formed with tetrafluoroterephthalic acid and various N-containing heterocycles, including benzoguanamine and 2-methylbenzimidazole. These crystal structures were characterized by X-ray diffraction, IR, and TGA, emphasizing the role of hydrogen bonds in assembling molecules into larger architectures.

Cytotoxic Activity in Cancer Research

Deady et al. (2003) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. They reported that most compounds were potent cytotoxins, with some having IC50 values less than 10 nM, indicating potential in cancer treatment research.

Applications in Peptide Synthesis

Research by Strässler et al. (1997) involved the synthesis of heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines. These compounds were used as synthons for heterocyclic α-amino acids in the preparation of tripeptides, demonstrating their utility in peptide synthesis.

Synthesis of Novel Compounds

The study by Abu‐Hashem et al. (2020) focused on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds were evaluated for anti-inflammatory and analgesic activities, demonstrating potential medicinal applications.

Utility in Antiviral and Cytostatic Activity

Research by Petrie et al. (1986) involved the preparation and testing of nucleoside and nucleotide derivatives of pyrazofurin for their antiviral and cytostatic activity. They found that some compounds were active and less toxic to cells than pyrazofurin, indicating potential in antiviral research.

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O2S/c1-10-6-14(23(2)22-10)17(25)24(9-12-4-3-5-26-12)18-21-16-13(20)7-11(19)8-15(16)27-18/h6-8,12H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNARYVCCXDNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(C=C(C=C4S3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

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